![molecular formula C12H14O B3057367 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- CAS No. 79756-91-5](/img/structure/B3057367.png)
3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)-
Overview
Description
“3-Butyn-2-ol, 2-methyl-” is an organic compound with the formula HC2C(OH)Me2 (Me = CH3). It is a colorless liquid and is classified as an alkynyl alcohol . It has a molecular weight of 84.1164 .
Molecular Structure Analysis
The molecular structure of “3-Butyn-2-ol, 2-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Butyn-2-ol, 2-methyl-” include a boiling point of 377 K and a fusion point between 275.15 K and 276.16 K . The enthalpy of vaporization varies with temperature, ranging from 49.5 kJ/mol at 309 K to 41.0 kJ/mol at 353 K .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . .
Result of Action
The molecular and cellular effects of “2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol” are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include pH, temperature, presence of other molecules, and cellular context.
properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)but-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEOZUVLHXNJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464679 | |
Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |
CAS RN |
79756-91-5 | |
Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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